5-Chloro-6-fluoropyridin-3-amine
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Overview
Description
5-Chloro-6-fluoropyridin-3-amine is a chemical compound that is widely used in research and industry due to its various properties, characteristics, and biological applications . It has a molecular formula of C5H4ClFN2 .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. Fluoropyridines, such as this compound, are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . The selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools and techniques . The compound has a molecular weight of 146.55 .Chemical Reactions Analysis
Amines, such as this compound, can undergo various chemical reactions. These include alkylation and acylation . Alkylation involves the reaction of amines with a primary alkyl halide . Acylation involves the nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various methods . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications
Chemoselective Amination and Herbicide Development
A pivotal area of application is in the chemoselective amination processes, where 5-Chloro-6-fluoropyridin-3-amine derivatives are employed. Stroup et al. (2007) demonstrated the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a close relative to this compound, highlighting the substance's role in selective substitution reactions essential for synthesizing complex organic molecules Stroup, Szklennik, Forster, & Serrano-Wu, 2007. Furthermore, Johnson et al. (2015) explored the synthesis of novel fluoropicolinate herbicides through cascade cyclization involving fluoroalkyl alkynylimines, showcasing the compound's utility in developing new agrichemical agents Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015.
Advancements in Halogenated Pyridines
The creation of structural manifolds from common precursors further illustrates the scientific relevance of halogenated pyridines. Schlosser and Bobbio (2002) discussed the basicity gradient-driven isomerization of halopyridines, providing a method to access various pyridinecarboxylic acids and iodopyridines from an intermediate similar to this compound Schlosser & Bobbio, 2002.
Safety and Hazards
Future Directions
The future directions for research on 5-Chloro-6-fluoropyridin-3-amine could include the development of new synthetic methods, the investigation of its biological properties, and the study of its potential as a therapeutic agent. The interest toward the development of fluorinated chemicals has been steadily increased .
Mechanism of Action
Mode of Action
5-Chloro-6-fluoropyridin-3-amine interacts with its targets by inhibiting the electron transport in mitochondrial complex I . This inhibition disrupts the normal energy production within the cell, leading to cell death . The mode of action of this compound is different from other fungicides, which makes it a promising compound in the fight against pesticide resistance .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in energy production, specifically the electron transport chain in mitochondria . The downstream effects of this disruption can lead to cell death, as the cell is unable to produce the necessary energy for survival .
Pharmacokinetics
It is generally known that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of this compound’s action result in excellent fungicidal activity . For instance, one of the compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
properties
IUPAC Name |
5-chloro-6-fluoropyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGHXBVWEYMWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256790-26-7 |
Source
|
Record name | 5-chloro-6-fluoropyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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